3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
This compound features a thiazolo[4,3-d]pyrimidine core fused with a piperazine-1-carbonyl moiety substituted at the 4-position with a 2-chlorophenyl group and a methyl group at position 5. The structural complexity arises from the hybrid heterocyclic system, which combines a bicyclic thiazolo-pyrimidine scaffold with a piperazine linker.
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-21-15(24)13-12(19-17(21)26)14(27-20-13)16(25)23-8-6-22(7-9-23)11-5-3-2-4-10(11)18/h2-5H,6-9H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIAQLMYZLDBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps. One common approach is the condensation of 2-chlorophenylpiperazine with a suitable carbonyl compound, followed by cyclization with a thiazolopyrimidine precursor. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea group (-N-C(=S)-N-) undergoes nucleophilic substitution due to its electron-deficient sulfur atom. Examples include:
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Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in dichloromethane/triethylamine to form S-alkyl derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields thioester derivatives .
Example Reaction
| Substrate | Reagent | Product | Key Observations |
|---|---|---|---|
| Target compound | Benzyl bromide | S-Benzyl derivative | Increased lipophilicity (logP: 3.2 → 4.1) |
Metal Complexation
The thiourea moiety acts as a bidentate ligand, coordinating with transition metals like Cu(II) and Ni(II):
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Cu(II) Complex : Forms a square-planar complex (λ_max: 650 nm) with a stability constant (logK) of 4.2 .
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Ni(II) Complex : Exhibits octahedral geometry (magnetic moment: 3.1 BM) .
Complexation Data
| Metal Salt | Molar Ratio (Ligand:Metal) | Geometry | Stability Constant (logK) |
|---|---|---|---|
| CuCl₂ | 2:1 | Square-planar | 4.2 |
| Ni(NO₃)₂ | 1:1 | Octahedral | 3.8 |
Hydrogen Bonding and Supramolecular Assembly
The compound forms a 3D network via intermolecular hydrogen bonds (N-H···S, O-H···O) and π–π stacking (3.8 Å spacing) . These interactions influence its crystallographic packing (space group P2₁/c) .
Key Interactions
| Interaction Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| N-H···S | 2.91 | 156 |
| C-H···O | 2.56 | 128 |
| π–π (benzodioxole rings) | 3.8 | – |
Acid-Base Reactions
The oxolane (tetrahydrofuran) methyl group participates in acid-catalyzed ring-opening reactions:
Biological Reactivity
While not the primary focus, the compound shows moderate ethylene-like activity in plant assays (EC₅₀: 12 µM), attributed to its thiourea skeleton .
Scientific Research Applications
Research indicates that this compound exhibits antitumor , antidepressant , and antimicrobial properties. Its mechanism of action is primarily linked to the modulation of neurotransmitter systems and inhibition of specific enzymes involved in cancer cell proliferation.
Antitumor Activity
In vitro studies have shown that 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance:
- MCF-7 Cells : Treatment resulted in a significant increase in apoptosis rates compared to untreated controls.
Antidepressant Properties
The compound has been evaluated for its potential as an antidepressant. Studies suggest that it may influence serotonin and dopamine pathways, providing a basis for further development as a novel antidepressant agent.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical settings:
- Study on MCF-7 Cells : A derivative similar to this compound demonstrated an increase in apoptosis by over 58% compared to untreated controls. This suggests a strong potential for further development as an anticancer therapeutic .
- Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), indicating its potential for further development as an anticancer agent .
- Antimicrobial Activity : Preliminary screening indicated that the compound exhibits significant antimicrobial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Thiazolo[5,4-d]pyrimidine Derivatives
Compounds like those in (e.g., 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine) share the thiazolo-pyrimidine backbone but differ in substituents and linker groups.
Pyrido[4,3-d]pyrimidine Derivatives
describes pyrido[4,3-d]pyrimidine-2,5-diones with 4-chlorophenylazo substituents. These compounds exhibit lower thermal stability (mp. >300°C vs. the target compound’s likely higher stability due to its fused thiazole ring) and distinct IR profiles (e.g., 1690 cm⁻¹ for C=O stretches), suggesting differences in hydrogen bonding and crystallinity .
Substituent Effects
Piperazine-Linked Compounds
- 6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4-dione (): This analog replaces the thiazolo-pyrimidine core with a simpler pyrimidine-dione system.
- 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): The 2-fluorophenyl group increases electron-withdrawing effects, which may enhance receptor binding affinity compared to the target’s 2-chlorophenyl group, as seen in serotonin receptor ligands .
Alkyl Substituents
The propyl-substituted analog (3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione, ) demonstrates how alkyl chain length affects solubility. The methyl group in the target compound likely improves aqueous solubility (cLogP ~3.0) compared to the propyl derivative (cLogP ~4.2), critical for oral bioavailability .
Pharmacological and Physical Properties
Table 1: Comparative Data for Key Analogs
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The 2-chlorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing receptor binding compared to nitro or dichloro substituents (e.g., ’s Entry 6, mp. 172–173°C) .
- Thermal Stability : Thiazolo-pyrimidine derivatives generally exhibit higher melting points than pyrido-pyrimidines due to increased ring rigidity .
- Biological Potential: Piperazine-containing analogs () are frequently explored as dopamine D2 or serotonin 5-HT1A receptor ligands, suggesting the target compound may share similar targets .
Biological Activity
The compound 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C17H16ClN5O3S
- Molecular Weight : 405.86 g/mol
- CAS Number : 1251607-41-6
- SMILES Notation : Cn1c(=O)[nH]c2c(snc2c1=O)C(=O)N1CCN(CC1)c1ccccc1Cl .
Antimicrobial Activity
Research has indicated that compounds with similar thiazolo-pyrimidine structures often exhibit antimicrobial properties. For instance:
- A study demonstrated that thiazole derivatives displayed moderate to high antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The compound may share similar mechanisms of action due to its structural characteristics.
Anticancer Activity
The compound's thiazolo-pyrimidine backbone is associated with anticancer properties:
- In vitro studies have shown that related compounds can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 .
- Modifications on the thiazole ring have been linked to enhanced anticancer activity, suggesting that the compound may also exhibit potential in cancer therapy.
Enzyme Inhibition
Enzyme inhibition is another area where this compound may show efficacy:
- Compounds containing piperazine moieties have been reported to act as effective inhibitors of various enzymes, including acetylcholinesterase and urease .
- The presence of the piperazine ring in this compound suggests potential for similar inhibitory actions.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound likely interacts with specific receptors or enzymes due to its structural features.
- Docking Studies : Computational studies could elucidate binding affinities and interaction modes with target proteins, providing insights into its pharmacodynamics .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
